2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid
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Overview
Description
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a fused benzene and oxazole ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid typically involves the following steps:
Benzoxazole Formation: : The starting material, 2-aminophenol, is reacted with chloroacetic acid to form 2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride.
Amination: : The resulting sulfonyl chloride is then reacted with aniline to introduce the amino group, forming the intermediate compound.
Acetylation: : Finally, the intermediate is acetylated using acetic anhydride to produce the target compound.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids and ketones.
Reduction: : Amines.
Substitution: : Various sulfonyl derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial and antifungal properties.
Medicine: : Explored for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: : Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid exerts its effects involves:
Molecular Targets: : The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: : It may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid is unique due to its specific structural features. Similar compounds include:
Coumarin Derivatives: : These compounds also contain a benzene and oxygen-containing heterocycle but differ in their functional groups and biological activities.
Benzothiazole Derivatives: : Similar in structure but containing a sulfur atom instead of oxygen in the heterocyclic ring.
Properties
IUPAC Name |
2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c18-14(19)7-9-1-3-10(4-2-9)17-24(21,22)11-5-6-12-13(8-11)23-15(20)16-12/h1-6,8,17H,7H2,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDAMAZPQUYEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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